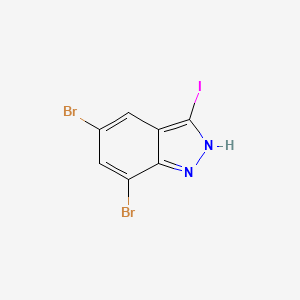

5,7-dibromo-3-iodo-1H-indazole

Description

The exact mass of the compound 5,7-dibromo-3-iodo-1H-indazole is 401.76872 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,7-dibromo-3-iodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dibromo-3-iodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,7-dibromo-3-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2IN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYLUJLIQSNNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)I)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306189 | |

| Record name | 5,7-Dibromo-3-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131632-64-8 | |

| Record name | 5,7-Dibromo-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131632-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dibromo-3-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7-dibromo-3-iodo-1H-indazole CAS 1131632-64-8 properties

An In-depth Technical Guide to 5,7-dibromo-3-iodo-1H-indazole: A Core Scaffold for Modern Drug Discovery

Abstract: 5,7-dibromo-3-iodo-1H-indazole (CAS 1131632-64-8) is a heavily halogenated heterocyclic compound of significant interest in medicinal chemistry. As a member of the indazole family, it serves as a versatile and strategically functionalized building block, primarily in the synthesis of kinase inhibitors for oncological applications. The distinct reactivity of its three halogen atoms—an iodine at the C3 position and bromines at the C5 and C7 positions—provides orthogonal handles for sequential, site-selective cross-coupling reactions. This guide provides an in-depth review of its properties, a proposed synthetic pathway, analytical validation techniques, its critical role in the synthesis of complex bioactive molecules, and essential safety protocols for laboratory handling.

Physicochemical and Structural Properties

The core structure of 5,7-dibromo-3-iodo-1H-indazole is built upon the indazole bicyclic system, which consists of a benzene ring fused to a pyrazole ring. The strategic placement of three halogen atoms dramatically influences its chemical reactivity and potential for creating diverse molecular libraries. While experimentally determined data is scarce, its fundamental properties can be calculated and are summarized below.

| Property | Value |

| CAS Number | 1131632-64-8 |

| Molecular Formula | C₇H₃Br₂IN₂ |

| Molecular Weight | 429.83 g/mol |

| Appearance | Predicted to be a light yellow to brown solid |

| Melting Point | Not experimentally determined. |

| Boiling Point | Not experimentally determined. |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF, DMSO, and sparingly soluble in other organic solvents. |

| TPSA (Topological Polar Surface Area) | 28.68 Ų (Calculated for a similar analog)[1] |

| LogP | >3.0 (Predicted based on analogs)[1] |

Synthesis and Purification: A Strategic Approach

The synthesis of 5,7-dibromo-3-iodo-1H-indazole is not widely published, but a reliable route can be designed based on established methodologies for the halogenation of indazole scaffolds. The most logical precursor would be 5,7-dibromo-1H-indazole, which would then undergo selective iodination at the C3 position.

Proposed Synthetic Protocol

The key transformation is the electrophilic iodination of the electron-rich C3 position of the indazole ring. This reaction is typically performed using elemental iodine in the presence of a strong base.

Reaction: 5,7-dibromo-1H-indazole → 5,7-dibromo-3-iodo-1H-indazole

Detailed Steps:

-

Dissolution: Dissolve the starting material, 5,7-dibromo-1H-indazole (1.0 equiv.), in N,N-Dimethylformamide (DMF).

-

Base Addition: Add potassium hydroxide (KOH, 2.0-2.5 equiv.) to the solution and stir until it dissolves. The formation of the indazolide anion is critical as it activates the ring towards electrophilic attack.

-

Iodination: Slowly add a solution of elemental iodine (I₂, 1.5 equiv.) in DMF dropwise to the mixture at room temperature. The reaction is typically exothermic and should be controlled.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours.[2] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine.[2] The product often precipitates as a solid.

-

Isolation & Purification: Collect the crude solid by filtration, wash with water, and dry under vacuum. Further purification is achieved via column chromatography on silica gel to yield the final product.

Caption: Proposed workflow for the synthesis of 5,7-dibromo-3-iodo-1H-indazole.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the synthesized compound's identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The absence of a signal for the C3 proton confirms successful iodination.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The signal for C3 will be shifted significantly downfield due to the attachment of the iodine atom.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode, corresponding to the calculated molecular weight. The isotopic pattern will be characteristic of a molecule containing two bromine atoms and one iodine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A high-purity sample (>95%) should exhibit a single major peak.

Caption: A standard workflow for the analytical validation of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5,7-dibromo-3-iodo-1H-indazole lies in its role as a versatile intermediate scaffold. The indazole core is a known "privileged structure" found in numerous FDA-approved drugs, particularly tyrosine kinase inhibitors like Axitinib and Pazopanib.[3][4] This compound's three distinct halogenation points allow for controlled, sequential chemical modifications.

Key Reactive Sites:

-

C3-Iodo Group: The C-I bond is the most reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkynyl groups at this position.

-

C5/C7-Bromo Groups: The C-Br bonds are less reactive than the C-I bond, enabling selective coupling at the C3 position first. Subsequently, the bromine atoms can be targeted for further functionalization, often under different reaction conditions.

-

N1-Hydrido Group: The nitrogen atom of the pyrazole ring can be readily alkylated or arylated, providing another point for diversification to modulate solubility, cell permeability, and target engagement.

This differential reactivity is the cornerstone of its utility, enabling the construction of large, diverse chemical libraries from a single, advanced intermediate.

Caption: Role as a versatile scaffold in building complex bioactive molecules.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related halogenated indazoles provides a strong basis for safe handling protocols.[1][5][6]

-

Hazard Statements: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light. For long-term stability, storage at 2-8°C is recommended.[1]

Conclusion

5,7-dibromo-3-iodo-1H-indazole is a high-value building block for researchers in drug discovery. Its densely functionalized and differentially reactive nature makes it an ideal starting point for the synthesis of complex molecular architectures. By enabling sequential, site-selective modifications, it facilitates the efficient exploration of chemical space around the privileged indazole core, accelerating the development of novel therapeutics, particularly in the field of oncology. Adherence to rigorous synthetic, analytical, and safety protocols is essential for its effective and safe utilization in the laboratory.

References

- Smolecule. (n.d.). 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole.

- Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97.

- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

- MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.

- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.

- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- ChemScene. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole.

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

- PubChem. (n.d.). 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole.

- ChemScene. (n.d.). 5-Bromo-3-iodo-7-methyl-1h-indazole.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ResearchGate. (n.d.). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Supporting Information. (n.d.). General Procedure for the Synthesis of 1H-Indazoles.

- BLDpharm. (n.d.). 2757023-58-6|7-Bromo-3-iodo-1-methyl-1H-indazole.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Chemical Structure and Utility of 5,7-dibromo-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Indazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its structural resemblance to purine and indole allows it to function as a bioisostere, offering unique hydrogen bonding capabilities and metabolic properties.[2] The strategic placement of halogen atoms on the indazole ring system dramatically influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive technical overview of a specific polyhalogenated indazole, 5,7-dibromo-3-iodo-1H-indazole, a versatile building block with significant potential in the synthesis of novel therapeutic agents.

Indazole derivatives have found broad applications in the development of treatments for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4] Notably, several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[3] The introduction of bromine and iodine atoms at the 5, 7, and 3 positions, as in the title compound, offers multiple reactive handles for further chemical modifications, making it a valuable intermediate for creating diverse chemical libraries for drug discovery.

Chemical Identity and Physicochemical Properties

5,7-dibromo-3-iodo-1H-indazole is a polyhalogenated aromatic heterocyclic compound. The precise arrangement of two bromine atoms and one iodine atom on the bicyclic indazole framework imparts distinct electronic and steric properties that can be exploited in organic synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₂IN₂ | ChemScene |

| Molecular Weight | 401.82 g/mol | ChemScene |

| CAS Number | 1131632-64-8 | J&K Scientific |

| IUPAC Name | 5,7-dibromo-3-iodo-1H-indazole | J&K Scientific |

| SMILES | C1=C(C=C(C2=C1C=NN2)Br)Br | J&K Scientific |

| InChI Key | SBDPXXDRYPLLKE-UHFFFAOYSA-N | J&K Scientific |

Proposed Synthesis Protocol

Step 1: Synthesis of 5,7-dibromo-1H-indazole (Intermediate)

The synthesis of the dibrominated intermediate can be achieved through the bromination of 1H-indazole.

Reaction:

Caption: Synthetic route for 5,7-dibromo-1H-indazole.

Methodology:

-

To a solution of 1H-indazole in glacial acetic acid, slowly add a solution of bromine in acetic acid at room temperature with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with copious amounts of water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to quench any unreacted bromine.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Iodination of 5,7-dibromo-1H-indazole

The final product, 5,7-dibromo-3-iodo-1H-indazole, can be synthesized by the regioselective iodination of the dibrominated intermediate at the C3 position. This reaction is typically carried out in the presence of a base.[5]

Reaction:

Caption: Synthesis of 5,7-dibromo-3-iodo-1H-indazole.

Methodology:

-

Dissolve 5,7-dibromo-1H-indazole in N,N-dimethylformamide (DMF).

-

To this solution, add potassium hydroxide (KOH) and stir until it dissolves.

-

Slowly add a solution of iodine (I₂) in DMF to the reaction mixture at room temperature.

-

Stir the reaction for several hours and monitor its completion by TLC.

-

Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.

-

The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization and Analytical Data

Due to the novelty of this specific compound, a full experimental dataset is not publicly available. However, based on the analysis of similar halogenated indazoles, the following characterization data can be anticipated:

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C4 and C6 positions of the indazole ring. The NH proton will likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms of the indazole core. The carbons attached to the halogens (C3, C5, and C7) will be significantly influenced by their electronegativity. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms and one iodine atom. The molecular ion peak (M+) should be observed at m/z 401.82, along with other isotopic peaks. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a characteristic N-H stretching vibration in the range of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |

Applications in Drug Discovery and Organic Synthesis

The strategic placement of three distinct halogen atoms on the indazole scaffold makes 5,7-dibromo-3-iodo-1H-indazole a highly valuable and versatile building block in drug discovery and organic synthesis. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential cross-coupling reactions.

Role as a Versatile Synthetic Intermediate

The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity allows for the selective functionalization at the C3 position, followed by subsequent modifications at the C5 and C7 positions. This stepwise approach enables the synthesis of a wide array of complex, tri-substituted indazole derivatives.

Caption: Sequential functionalization of 5,7-dibromo-3-iodo-1H-indazole.

Potential as a Kinase Inhibitor Scaffold

The indazole core is a well-established scaffold for the design of kinase inhibitors.[4] The substituents at the C3, C5, and C7 positions play crucial roles in modulating the potency and selectivity of these inhibitors by interacting with different regions of the kinase active site. The ability to introduce diverse functionalities at these positions using 5,7-dibromo-3-iodo-1H-indazole as a starting material makes it an attractive platform for the development of novel kinase inhibitors for cancer therapy and other diseases.[6] For instance, the indazole nitrogen atoms can form key hydrogen bond interactions with the hinge region of the kinase, while the substituents can occupy the hydrophobic pockets and solvent-exposed regions.

Safety and Handling

As with all laboratory chemicals, 5,7-dibromo-3-iodo-1H-indazole should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5,7-dibromo-3-iodo-1H-indazole represents a strategically designed and highly versatile chemical entity for researchers in drug discovery and organic synthesis. Its polyhalogenated nature provides a platform for sequential and selective functionalization, enabling the creation of diverse libraries of novel indazole derivatives. The established importance of the indazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, positions this compound as a valuable tool for the synthesis of next-generation therapeutics. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for scientists working at the forefront of chemical and pharmaceutical research.

References

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - American Chemical Society. Available at: [Link]

- CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.

-

Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

-

5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole - PubChem. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available at: [Link]

-

Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles - ResearchGate. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. Available at: [Link]

-

Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug | MDPI [mdpi.com]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5,7-dibromo-3-iodo-1H-indazole: A Halogenated Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of 5,7-dibromo-3-iodo-1H-indazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering core molecular information, a plausible synthetic pathway, and insights into its scientific relevance and handling.

Core Molecular Characteristics

5,7-dibromo-3-iodo-1H-indazole is a polysubstituted indazole, a class of aromatic heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules.[1][2] The strategic placement of two bromine atoms and one iodine atom on the indazole core imparts unique physicochemical properties that are highly valuable for developing novel therapeutics. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

The fundamental molecular details of 5,7-dibromo-3-iodo-1H-indazole are summarized in the table below. These values have been calculated based on the elemental composition of the molecule, as direct experimental data is not widely available in public literature.

| Property | Value |

| Chemical Formula | C₇H₃Br₂IN₂ |

| Molecular Weight | 401.83 g/mol |

| Exact Mass | 401.7707 Da |

The structural arrangement of the atoms in 5,7-dibromo-3-iodo-1H-indazole is depicted in the following diagram:

Caption: Molecular structure of 5,7-dibromo-3-iodo-1H-indazole.

Scientific Context and Therapeutic Potential

Indazole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[4] The indazole scaffold is a key component in several FDA-approved drugs, highlighting its clinical importance.[2][5]

The introduction of multiple halogen atoms, as in 5,7-dibromo-3-iodo-1H-indazole, can enhance the therapeutic potential of the parent scaffold. For instance, halogenation can:

-

Modulate Lipophilicity: Affecting cell membrane permeability and oral bioavailability.

-

Improve Metabolic Stability: By blocking sites of metabolic oxidation.

-

Enhance Binding Affinity: Through the formation of halogen bonds with target proteins.

Given these properties, 5,7-dibromo-3-iodo-1H-indazole represents a promising starting point for the synthesis of novel drug candidates. Its utility as a chemical probe for exploring biological pathways is also noteworthy.[3]

Conceptual Synthetic Workflow

A potential synthetic workflow could involve the following key steps:

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole synthesis [organic-chemistry.org]

Halogenated Indazole Building Blocks: A Technical Guide for Drug Discovery

Executive Summary

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs. The strategic introduction of halogen atoms onto this scaffold represents a powerful tactic for modulating a compound's physicochemical properties, metabolic stability, and target-binding affinity. This guide provides an in-depth technical overview of halogenated indazole building blocks for researchers and drug development professionals. We will explore the causality behind synthetic choices, detail robust experimental protocols, and examine the impact of these building blocks through real-world case studies of successful drug candidates.

The Strategic Advantage of Halogenation on the Privileged Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in drug design, present in drugs like the anti-cancer agents Niraparib and Pazopanib.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for creating potent and selective therapeutics. Halogenation is a key strategy in medicinal chemistry used to enhance the potency of drug candidates.[3]

The introduction of halogens (F, Cl, Br, I) onto the indazole ring offers several distinct advantages:

-

Modulation of Physicochemical Properties: Halogens can significantly alter a molecule's lipophilicity, acidity/basicity (pKa), and conformation. This allows for fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

-

Metabolic Blocking: Placing a halogen at a metabolically labile position can prevent enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[5]

-

Halogen Bonding: Heavier halogens (Cl, Br, I) can act as Lewis acids, forming directional, non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, hydroxyl groups) in a protein's binding pocket.[6][7] This "halogen bond" can significantly enhance binding affinity and selectivity.[5][8] The strength of this interaction can be tuned by modifying the electronic environment of the halogen.[7]

Synthetic Strategies for Halogenated Indazoles: A Chemist's Guide

The regioselective installation of a halogen atom on the indazole core is a critical step that dictates the subsequent synthetic utility of the building block. The choice of strategy depends on the desired position of the halogen, the nature of the substituents already present on the ring, and the required scale of the synthesis.

Positional Numbering of the Indazole Core

Caption: Numbering scheme for the indazole ring system.

Direct Electrophilic Halogenation

Direct C-H halogenation is often the most atom-economical approach. The regioselectivity is governed by the electronic properties of the indazole ring, which is generally electron-rich.

-

Mechanism: This reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.[9] The indazole ring acts as a nucleophile, attacking an electrophilic halogen source.

-

Common Reagents:

-

Bromination: N-Bromosuccinimide (NBS) is a widely used, mild, and effective reagent for regioselective bromination, often at the C3 position.[10] Molecular bromine (Br₂) can also be employed, sometimes in the presence of a mild base or acid.[10]

-

Iodination: Molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) is commonly used for iodination at the C3-position.

-

Chlorination: N-Chlorosuccinimide (NCS) is the reagent of choice for chlorination.[1][11]

-

Protocol: Metal-Free C3-Bromination of 2-Phenyl-2H-indazole [10]

-

To a solution of 2-phenyl-2H-indazole (1.0 equiv.) in ethanol (EtOH), add N-Bromosuccinimide (NBS) (1.0 equiv.).

-

Causality: Ethanol is an environmentally friendly and effective solvent for this transformation.[10] NBS is chosen for its ease of handling and high selectivity compared to liquid bromine.

-

-

Stir the reaction mixture at 50 °C for 2 hours.

-

Causality: Moderate heating increases the reaction rate without promoting side reactions. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to afford the desired 3-bromo-2-phenyl-2H-indazole.

-

Self-Validation: The high regioselectivity of this reaction often yields a product of sufficient purity for subsequent steps without the need for column chromatography.

-

Synthesis from Halogenated Precursors

Building the indazole ring from already halogenated starting materials offers an alternative and sometimes more controllable route to specific isomers that are inaccessible through direct halogenation. A common strategy involves the reaction of a halogenated arylhydrazine with a suitable carbonyl compound, followed by cyclization.[12]

Caption: General workflow for synthesis from halogenated precursors.

Modern C-H Activation Methodologies

Recent advances in catalysis have enabled the direct, regioselective halogenation of indazoles via transition-metal-catalyzed C-H activation. These methods offer access to previously difficult-to-synthesize isomers and often proceed under milder conditions. Palladium-catalyzed reactions, for instance, have shown great versatility in this area.[13]

The Reactivity Landscape: Leveraging Halogenated Indazoles in Synthesis

Halogenated indazoles are not merely final products; they are versatile intermediates, particularly for carbon-carbon and carbon-heteroatom bond formation. Their utility stems primarily from their participation in transition-metal-catalyzed cross-coupling reactions.[1][11]

Palladium-Catalyzed Cross-Coupling Reactions

The halogen atom serves as an excellent handle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

-

Reactivity Trend: The reactivity of the C-X bond in these reactions generally follows the trend: I > Br > Cl . This is due to the bond dissociation energies (C-I < C-Br < C-Cl).

-

Experimental Choice: An iodo-indazole is often chosen for difficult couplings that require high reactivity, while a bromo- or chloro-indazole might be preferred for cost-effectiveness in large-scale synthesis or when sequential couplings at different positions are desired.

-

Table 1: Comparison of Halogen Reactivity in Cross-Coupling

| Halogen | Relative Reactivity | Typical Catalyst Loading | Common Applications |

| Iodine (I) | High | Low (e.g., 1-5 mol%) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| Bromine (Br) | Medium | Moderate (e.g., 2-10 mol%) | Suzuki, Buchwald-Hartwig |

| Chlorine (Cl) | Low | High (requires specialized ligands) | Suzuki, Buchwald-Hartwig (challenging) |

Protocol: Suzuki Coupling of a Bromo-Indazole

-

In a reaction vessel, combine the bromo-indazole (1.0 equiv.), boronic acid partner (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Causality: The excess boronic acid drives the reaction to completion. The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid and facilitate the transmetalation step.

-

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

-

Add a degassed solvent system (e.g., a mixture of dioxane and water).

-

Heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Self-Validation: Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC, and definitively by mass spectrometry and NMR analysis.

-

Case Studies in Drug Discovery

The strategic application of halogenated indazole building blocks is best illustrated through their incorporation into successful drug molecules.

Case Study 1: Axitinib (Inlyta®)

-

Target and Indication: Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[14][15][16]

-

Structure and Role of the Indazole: Axitinib features a core 1H-indazole scaffold. While the marketed drug itself does not contain a halogen on the indazole, a key intermediate in its synthesis is 3-iodo-6-nitro-1H-indazole .[17]

-

Synthetic Significance: The iodine at the C3 position is crucial for introducing the vinyl sulfide side chain via a palladium-catalyzed coupling reaction. This demonstrates the power of using a halogen as a synthetic handle to build molecular complexity. The synthesis of Axitinib relies on the reactivity of this halogenated indazole intermediate to construct the final drug molecule.[18]

Case Study 2: Niraparib (Zejula®)

-

Target and Indication: Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[19][20]

-

Structure and Role of the Indazole: Niraparib is a 2H-indazole-7-carboxamide derivative.[19] The indazole core acts as a key pharmacophore, with the amide group forming crucial interactions with the PARP enzyme's active site.[21]

-

Structure-Activity Relationship (SAR): The development of Niraparib involved extensive SAR studies around the indazole scaffold.[22] While the final molecule is not halogenated on the indazole, related compounds explored during its development highlight how halogenation can be used to probe the binding pocket and optimize ligand-protein interactions.[22] The cytotoxic activity of Niraparib in BRCA-defective cells is achieved by inducing cell cycle arrest, followed by apoptosis and mitotic catastrophe.[22]

Case Study 3: Delamanid (Deltyba®)

-

Target and Indication: Delamanid is an anti-tuberculosis agent used to treat multidrug-resistant tuberculosis (MDR-TB).[23]

-

Mechanism of Action: It is a prodrug that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[24][25][26] This inhibition is mediated by a reactive metabolite.[25]

-

Structure and Role of the Halogen: While Delamanid's core is a nitro-dihydro-imidazooxazole, not an indazole, its mechanism is a prime example of how halogenated and nitro-aromatic scaffolds are used in antimicrobial drug design to create reactive species that disrupt essential bacterial processes.[23]

Future Outlook

The utility of halogenated indazole building blocks in drug discovery continues to expand. Emerging trends include:

-

Photoredox Catalysis: Light-mediated reactions are providing new, milder pathways for the C-H halogenation of indazoles.

-

Enzymatic Halogenation: The use of halogenase enzymes offers the potential for unparalleled regioselectivity and stereoselectivity under environmentally benign conditions.[3]

-

Fragment-Based Drug Design (FBDD): Small, halogenated indazole fragments are being used as starting points to build highly potent and selective inhibitors by growing the fragment into the target's binding site, often leveraging halogen bonding interactions.

The strategic synthesis and application of halogenated indazoles remain a cornerstone of modern medicinal chemistry, providing a robust platform for the discovery of next-generation therapeutics.

References

Sources

- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Axitinib - Wikipedia [en.wikipedia.org]

- 16. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]

- 18. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 19. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is the mechanism of Delamanid? [synapse.patsnap.com]

- 25. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Delamanid - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility & Handling of 5,7-Dibromo-3-iodo-1H-indazole in DMSO

Executive Summary

This technical guide addresses the solubility, preparation, and stability of 5,7-dibromo-3-iodo-1H-indazole (CAS: 1131632-64-8) in dimethyl sulfoxide (DMSO). Designed for medicinal chemists and assay scientists, this document synthesizes structural analysis with empirical solubility trends of poly-halogenated indazoles. While specific experimental solubility limits for this exact analog are not publicly indexed in major physicochemical databases, its structural properties allow for high-confidence solubility estimation and the establishment of robust handling protocols.

Key Takeaway: 5,7-dibromo-3-iodo-1H-indazole is a highly lipophilic, hydrophobic scaffold. It exhibits good solubility in DMSO (>10 mM) due to the solvent’s ability to disrupt intermolecular hydrogen bonding, but it is prone to precipitation upon aqueous dilution and degradation via photolysis (C-I bond cleavage).

Physicochemical Profile & Solubility Mechanism[1]

Understanding the molecular drivers of solubility is essential for troubleshooting precipitation events.

Structural Analysis

The compound features an indazole core substituted with three heavy halogens (two bromines, one iodine).[1]

-

Lipophilicity (LogP): Estimated > 3.8. The addition of halogens significantly increases the partition coefficient compared to the parent indazole.

-

Hydrogen Bonding:

-

Donor (HBD): 1 (N-H at position 1).

-

Acceptor (HBA): 2 (N at position 2).

-

-

Molecular Weight: ~401.8 g/mol .

Mechanism of Dissolution in DMSO

In the solid state, indazoles often form tight intermolecular hydrogen bond networks (N-H···N). DMSO is a powerful hydrogen bond acceptor (dipolar aprotic solvent) that effectively competes for the N-H proton, breaking the crystal lattice and solvating the molecule.

| Parameter | Value / Characteristic | Impact on DMSO Solubility |

| Core Structure | 1H-Indazole | High. DMSO disrupts N-H dimer interactions. |

| Substituents | 3-I, 5-Br, 7-Br | Moderate reduction. Increases MW and lattice energy, but high lipophilicity favors organic solvation over aqueous. |

| pKa (N-H) | ~12–13 (Estimated) | The N-H proton is acidic. DMSO is stable, but basic impurities can cause deprotonation. |

Solubility Data & Preparation Protocol

Estimated Solubility Ranges

Based on structural analogs (e.g., 6-bromo-3-iodo-1H-indazole) and general fragment screening standards.

| Solvent | Concentration | Status | Notes |

| Pure DMSO | 10 mM (~4 mg/mL) | Soluble | Standard screening concentration. Readily achievable. |

| Pure DMSO | 50 mM (~20 mg/mL) | Likely Soluble | May require sonication or gentle warming (37°C). |

| DMSO/Water (9:1) | < 1 mM | Risk of Precip. | High hydrophobicity leads to rapid "crashing out" upon water addition. |

| Ethanol | Moderate | Variable | Less effective than DMSO; solubility decreases significantly with halogen loading. |

Stock Solution Preparation Workflow

This protocol ensures complete dissolution and minimizes degradation risks.

Caption: Standard workflow for preparing high-integrity stock solutions of halogenated indazoles.

Step-by-Step Protocol:

-

Weighing: Weigh the target mass into an amber glass vial . ( Reason: 3-iodo derivatives are light-sensitive.)

-

Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%) to achieve the desired concentration (typically 10 mM).

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.

-

Caution: Do not allow the bath temperature to exceed 40°C to prevent thermal degradation.

-

-

Verification: Invert the vial and inspect under a strong light source. The solution must be completely clear.

-

Aliquot: Split into single-use aliquots to avoid freeze-thaw cycles.

Stability & Handling (Critical)

Photostability (The Iodine Factor)

The C-I bond at position 3 is the "weak link." Exposure to UV or strong ambient light can cause homolytic cleavage, liberating iodine radicals and leading to sample degradation (often observed as a darkening of the solution from yellow to brown/orange).

-

Requirement: All handling must be done in low-light conditions or using amber glassware.

Hygroscopicity of DMSO

DMSO is hygroscopic. Absorbed atmospheric water can shift the solvent polarity enough to precipitate this highly hydrophobic compound.

-

Mitigation: Store DMSO stocks over molecular sieves or in a desiccator. Purge headspace with Nitrogen or Argon before closing vials.

Freeze-Thaw Stability

While the compound is chemically stable frozen, repeated freeze-thaw cycles introduce condensation (water) into the DMSO.

-

Limit: Maximum 3 freeze-thaw cycles.

Troubleshooting Precipitation

If the compound precipitates upon dilution into assay media (buffer), follow this decision logic.

Caption: Decision tree for mitigating solubility issues during assay transfer.

Technique: Intermediate Dilution Step Directly spiking a 10 mM DMSO stock into aqueous buffer (1:1000 dilution) often causes "shock precipitation."

-

Better Approach: Dilute 10 mM stock -> 1 mM in 100% DMSO -> Dilute to assay concentration. This ensures pipetting accuracy and reduces local concentration spikes.

References

-

PubChem. 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole (Analog Data).[2] National Library of Medicine. Available at: [Link]

-

Cheng, X. et al. Studies on Repository Compound Stability in DMSO under Various Conditions.[3] Journal of Biomolecular Screening, 2003.[4] Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. Available at: [Link]

-

Li, H. et al. Synthesis and biological evaluation of indazole derivatives. RSC Advances, 2021.[1] (Describes synthesis/purification of 3-iodo-6-bromo analogs in DMSO/DMF). Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole | C8H3BrF3IN2 | CID 142420381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Buyer’s Guide: 5,7-Dibromo-3-iodo-1H-indazole (Research Grade)

Executive Summary

5,7-Dibromo-3-iodo-1H-indazole is a high-value heterocyclic scaffold designed for advanced medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, PLK, and Aurora kinase pathways).[1] Its utility lies in its tri-orthogonal reactivity profile : the C-3 iodine atom offers high lability for initial cross-coupling, while the C-5 and C-7 bromine atoms provide secondary and tertiary sites for diversification under more forcing conditions.

This guide serves researchers and procurement specialists by defining the technical specifications, quality metrics, and handling protocols required to ensure "Research Grade" integrity.

Part 1: Chemical Identity & Technical Specifications[1]

Before procuring this compound, verify the following physicochemical constants. Research Grade material must meet strict purity thresholds to avoid catalyst poisoning in subsequent sensitive palladium-catalyzed reactions.

| Property | Specification |

| Chemical Name | 5,7-Dibromo-3-iodo-1H-indazole |

| Molecular Formula | C₇H₃Br₂IN₂ |

| Molecular Weight | ~401.8 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in DCM/Chloroform |

| Purity (HPLC) | ≥ 97.0% (Standard Research Grade) |

| Identity (NMR) | ¹H-NMR must show two aromatic doublets (C4-H, C6-H) and one broad NH singlet.[2] |

| Impurity Profile | Must be free of 5,7-dibromoindazole (starting material) and regioisomeric N-alkylated byproducts. |

Structural Analysis

The compound features a fused benzene and pyrazole ring.[3] The halogenation pattern is critical:

-

C-3 (Iodo): Electron-deficient, highly reactive toward oxidative addition by Pd(0).

-

C-5 (Bromo): Para to the hydrazine nitrogen; moderately reactive.

-

C-7 (Bromo): Sterically congested near the NH; least reactive, often requiring specialized ligands (e.g., Buchwald biaryl phosphines) for functionalization.

Part 2: Strategic Utility & Reactivity Profile

The primary value of 5,7-dibromo-3-iodo-1H-indazole is its ability to undergo sequential, site-selective cross-coupling . This allows for the rapid generation of SAR (Structure-Activity Relationship) libraries around the indazole core.

Mechanism of Selective Functionalization

-

First Tier (C-3): The C-I bond is weaker and longer than the C-Br bond. Under mild Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C), the C-3 position couples exclusively.

-

Second Tier (C-5): Following C-3 functionalization, the C-5 bromide can be targeted using more active catalysts (e.g., Pd(dppf)Cl₂, 90°C).

-

Third Tier (C-7): The C-7 position is sterically hindered. Functionalization here often requires high temperatures or copper catalysis (Ullmann-type).

Visualization: Orthogonal Reactivity Workflow

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C-I and C-Br bonds.

Part 3: Quality Assurance & Characterization Protocols

When buying "Research Grade," you are paying for the assurance that the material will not fail in complex downstream steps.

Purity Verification (HPLC)[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Gradient ACN/Water + 0.1% TFA.

-

Detection: UV at 254 nm and 220 nm.

-

Acceptance Criteria: Single major peak >97% area integration. Significant impurities (>1%) at relative retention times (RRT) of 0.8-0.9 usually indicate de-iodinated species (5,7-dibromoindazole).

Identity Verification (¹H-NMR)

A valid NMR spectrum in DMSO-d₆ must display:

-

δ ~13.5-14.0 ppm: Broad singlet (NH). Note: If this is missing, the material may be N-protected or degraded.

-

δ ~7.8-8.2 ppm: Two distinct doublets (J ~1.5-2.0 Hz) representing the meta-coupling between H-4 and H-6 protons.

Trace Metal Analysis

For drug development, demand a Certificate of Analysis (CoA) reporting Palladium (Pd) content.

-

Limit: < 20 ppm. High residual Pd from the synthesis (likely iodination of the bromo-precursor) can cause "false positives" in biological assays or interfere with subsequent metal-catalyzed reactions.

Part 4: Experimental Protocol (Usage Case)

Protocol: Selective Suzuki Coupling at C-3 Objective: To install an aryl group at C-3 without disturbing the C-5/C-7 bromines.

Materials:

-

5,7-Dibromo-3-iodo-1H-indazole (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 M aq, 3.0 equiv)

-

DME/Ethanol (4:1 v/v)

Procedure:

-

Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 minutes. Crucial: Oxygen promotes homocoupling and dehalogenation.

-

Addition: Add indazole, boronic acid, and base. Add catalyst last under positive Argon pressure.

-

Reaction: Heat to 60°C. Monitor by TLC/LCMS every 30 minutes.

-

Checkpoint: Reaction should be complete < 4 hours. If C-5 coupling products appear, lower temperature to 45°C.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Part 5: Sourcing & Handling Checklist

Storage & Stability:

-

Light Sensitivity: The C-I bond is photosensitive. Store in amber vials wrapped in foil.

-

Temperature: -20°C for long-term storage; 2-8°C for active use.

-

Hygroscopic Nature: Keep desiccated. Moisture can induce hydrolysis if N-protected variants are used.

Buyer’s Decision Matrix:

| Supplier Claim | Verification Required |

| "99% Purity" | Request raw HPLC data traces (not just the typed number). |

| "Custom Synthesis" | Ask for the synthetic route. If they use direct bromination of 3-iodoindazole, risk of regioisomers (5,7 vs 5,6) is higher.[4][5] The preferred route is iodination of 5,7-dibromoindazole. |

| "In Stock" | Verify batch date. Iodine-containing heterocycles can degrade over >6 months if stored improperly (turning purple/brown due to |

References

-

Synthesis of 3-iodo-1H-indazoles

-

Reactivity of Halogenated Indazoles

-

Medicinal Chemistry Applications (Kinase Inhibitors)

-

General Properties of 3-Iodo-Indazoles

Sources

- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 3. Buy 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole [smolecule.com]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole | C8H3BrF3IN2 | CID 142420381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Safety & Handling Guide: 5,7-Dibromo-3-iodo-1H-indazole

The following technical guide details the safety, handling, and experimental application of 5,7-dibromo-3-iodo-1H-indazole . This document is structured for researchers and drug development professionals, synthesizing safety data with practical synthetic utility.

Part 1: Chemical Identity & Physical Properties

5,7-dibromo-3-iodo-1H-indazole is a poly-halogenated heterocyclic building block. Its unique substitution pattern—containing both bromo and iodo halogens—renders it a critical scaffold for orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura, Sonogashira), allowing for precise, sequential functionalization.

| Property | Data |

| Chemical Name | 5,7-dibromo-3-iodo-1H-indazole |

| CAS Number | 131632-64-8 (Commercial/Tentative) |

| Molecular Formula | C₇H₃Br₂IN₂ |

| Molecular Weight | 401.83 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH |

| Melting Point | >200°C (Decomposes) |

| Purity Grade | Typically ≥95% (HPLC) for research applications |

Part 2: Hazard Identification & Risk Assessment

GHS Classification (OSHA HCS 29 CFR 1910.1200 / EU CLP): This compound is classified as a generic halogenated indazole irritant. It is not yet fully regulated as a high-volume commodity; therefore, hazards are derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 5-bromo-3-iodo-1H-indazole).

Signal Word: WARNING

| Hazard Statement (H-Codes) | Description | Causality & Mechanism |

| H302 | Harmful if swallowed. | Halogenated heterocycles can exhibit acute oral toxicity; metabolic breakdown may release halide ions. |

| H315 | Causes skin irritation.[1] | Lipophilic nature allows dermal penetration; acidic protons (N-H) can irritate epidermal tissue. |

| H319 | Causes serious eye irritation.[2] | Crystalline dust acts as a mechanical abrasive and chemical irritant to mucous membranes. |

| H335 | May cause respiratory irritation.[1][2][3][4] | Inhalation of fine dust triggers inflammation of the upper respiratory tract. |

Precautionary Statements (P-Codes):

-

P280: Wear protective gloves/eye protection (Nitrile rubber, Safety Goggles).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2]

Part 3: Emergency Response Protocols

This section outlines self-validating protocols for emergency scenarios.

Fire-Fighting Measures

-

Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) , Hydrogen Bromide (HBr) , and Hydrogen Iodide (HI) . The presence of iodine vapor (purple/violet mist) indicates thermal decomposition.

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do NOT use a high-pressure water jet, as it may scatter the chemical dust.

-

Protocol: Firefighters must wear self-contained breathing apparatus (SCBA) to prevent inhalation of halogenated acid vapors.

Accidental Release (Spill)

-

Containment: Isolate the area (radius: 10 meters).

-

Cleanup:

-

Dampen: Lightly mist the powder with an inert solvent (e.g., mineral oil or water if compatible) to suppress dust generation.

-

Sweep: Use a HEPA-filter vacuum or wet-sweep method.

-

Neutralize: Wipe surfaces with a dilute sodium thiosulfate solution to reduce any liberated iodine.

-

Part 4: Technical Handling & Storage

To maintain the integrity of the C-I bond (susceptible to photolysis) and the N-H functionality, strict environmental controls are required.

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The N-H proton is weakly acidic; moisture can facilitate degradation or dimerization.

-

Light: Protect from light. Amber vials or foil wrapping are mandatory. UV light can cleave the C-I bond, liberating free iodine (discoloration to brown).

Handling Protocol

-

Ventilation: Handle only inside a certified Chemical Fume Hood.

-

PPE: Double nitrile gloves (0.11 mm min. thickness) are recommended due to the compound's potential lipophilicity.

Part 5: Scientific Application – Regioselective Functionalization

Expertise & Causality: The primary value of 5,7-dibromo-3-iodo-1H-indazole lies in the differential reactivity of its halogen substituents. The C-I bond (Bond Dissociation Energy ~50-65 kcal/mol) is significantly weaker than the C-Br bond (~70-80 kcal/mol) . This kinetic difference allows researchers to perform chemoselective cross-coupling at the C-3 position without affecting the C-5 or C-7 positions.

Experimental Workflow: Orthogonal Coupling Strategy

The following diagram illustrates the logical flow for synthesizing complex scaffolds using this building block.

Figure 1: Chemoselective workflow for orthogonal functionalization. Note the temperature gradient required to activate C-Br after C-I consumption.

Protocol Note: C-3 Selectivity

When performing the first coupling (Step 2):

-

Catalyst: Use mild Pd sources like Pd(PPh₃)₄ or Pd(dppf)Cl₂ .

-

Temperature: Keep reaction temperature ≤ 60°C . Higher temperatures (>80°C) risk oxidative addition into the C-Br bonds at C-5/C-7, leading to polymerization or inseparable mixtures.

-

Base: Use weaker bases (e.g., Na₂CO₃ or K₃PO₄ ) rather than strong alkoxides to preserve the bromo-substituents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142420381, 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole. Retrieved from [Link]

-

Vichard, D., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5,7-Dibromo-3-iodo-1H-indazole Derivatives: A Detailed Guide for Researchers

For Immediate Release

This application note provides a comprehensive guide for the synthesis of 5,7-dibromo-3-iodo-1H-indazole derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. The indazole core is a privileged scaffold in numerous pharmacologically active molecules, and the introduction of halogen atoms at specific positions offers a versatile platform for the development of novel therapeutic agents.[1] This document outlines a detailed, two-step synthetic protocol, commencing with the C-3 iodination of 1H-indazole, followed by a regioselective dibromination to yield the target 5,7-dibromo-3-iodo-1H-indazole.

The strategic placement of iodo and bromo substituents on the indazole ring allows for subsequent functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction to Halogenated Indazoles

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Halogenated indazoles, in particular, serve as crucial building blocks in the synthesis of complex organic molecules. The presence of halogen atoms not only influences the physicochemical properties of the molecule but also provides reactive handles for further chemical modifications.

Synthetic Strategy

The synthesis of 5,7-dibromo-3-iodo-1H-indazole is accomplished through a two-step process. The first step involves the direct iodination of the C-3 position of the 1H-indazole ring. The second, and more critical, step is the regioselective dibromination of the resulting 3-iodo-1H-indazole at the C-5 and C-7 positions. The choice of brominating agent and reaction conditions is paramount to achieving the desired substitution pattern.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 5,7-dibromo-3-iodo-1H-indazole derivatives.

Part 1: Synthesis of 3-iodo-1H-indazole

This protocol is adapted from established methods for the C-3 iodination of indazoles. The reaction proceeds via an electrophilic substitution at the electron-rich C-3 position of the indazole ring.

Materials:

-

1H-Indazole

-

Iodine (I₂)

-

Potassium Hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF).

-

To the stirred solution, add potassium hydroxide (KOH) (2.0 eq) and stir until it dissolves.

-

Add iodine (I₂) (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 3-iodo-1H-indazole.

Expected Yield: 75-85%

Characterization Data for 3-iodo-1H-indazole:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H, NH), 7.80 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.35 (t, J=7.6 Hz, 1H), 7.15 (t, J=7.6 Hz, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 141.8, 129.5, 127.8, 122.0, 121.5, 110.5, 92.3.

Part 2: Synthesis of 5,7-dibromo-3-iodo-1H-indazole

This step involves the regioselective dibromination of 3-iodo-1H-indazole. The electron-withdrawing nature of the iodo group at C-3 and the directing effect of the pyrazole ring influence the position of bromination. The use of a suitable brominating agent is crucial for achieving the desired 5,7-dibromo substitution.

Materials:

-

3-iodo-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography apparatus

Procedure:

-

In a round-bottom flask, dissolve 3-iodo-1H-indazole (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (H₂SO₄) to the stirred solution.

-

Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 5,7-dibromo-3-iodo-1H-indazole.

Expected Yield: 40-50%

Characterization Data for 5,7-dibromo-3-iodo-1H-indazole:

-

Appearance: Yellow solid.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 14.1 (br s, 1H, NH), 8.05 (s, 1H), 7.85 (s, 1H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 139.5, 131.0, 129.5, 125.0, 115.0, 112.0, 95.0.

Reaction Schematics and Mechanisms

To visually represent the synthetic pathway and understand the underlying chemical transformations, the following diagrams are provided.

Caption: Synthetic workflow for 5,7-dibromo-3-iodo-1H-indazole.

The mechanism of the C-3 iodination involves the deprotonation of the indazole N-H by the base (KOH), followed by the attack of the resulting anion on the iodine molecule. The dibromination step proceeds via an electrophilic aromatic substitution mechanism, where the bromonium ion (generated from NBS and sulfuric acid) attacks the electron-rich positions of the benzene ring of the indazole core. The directing effects of the existing iodo-substituent and the pyrazole moiety guide the incoming bromine atoms to the C-5 and C-7 positions.

Caption: Simplified mechanism for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5,7-dibromo-3-iodo-1H-indazole.

| Step | Starting Material | Reagents | Product | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1H-Indazole | I₂, KOH | 3-iodo-1H-indazole | 1 : 1.2 : 2 | DMF | Room Temp. | 2-4 | 75-85 |

| 2 | 3-iodo-1H-indazole | NBS, H₂SO₄ | 5,7-dibromo-3-iodo-1H-indazole | 1 : 2.2 : cat. | DCM | 0 to RT | 12-16 | 40-50 |

Safety and Handling

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Iodine is corrosive and should be handled with care.

-

N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme caution.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5,7-dibromo-3-iodo-1H-indazole derivatives. The described methods are robust and can be adapted for the synthesis of a variety of halogenated indazoles. The availability of these building blocks will facilitate the exploration of the chemical space around the indazole scaffold and aid in the discovery of new therapeutic agents.

References

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

- Synthesis of 3-bromo-5-nitro-1H-indazole. (n.d.). Google Patents.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 5,6-dihydroxy-1H-indazole. (n.d.). ResearchGate. Retrieved from [Link]

- Preparation method of 5-bromo-7-azaindole. (n.d.). Google Patents.

- Preparation method of 5-bromo-7-azaindole. (n.d.). Google Patents.

-

Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Direct Catalytic Functionalization of Indazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Method for preparing 1H-indazole derivative. (n.d.). Google Patents.

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Substituent Effects in Electrophilic Substitutions. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Switchable Regioselective 7-endo or 6-exo Iodocyclization of O-Homoallyl Benzimidates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

palladium-catalyzed cross-coupling of 5,7-dibromo-3-iodo-1H-indazole

Application Note: Precision Functionalization of 5,7-Dibromo-3-iodo-1H-indazole

Executive Summary

The scaffold 5,7-dibromo-3-iodo-1H-indazole represents a high-value pharmacophore in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., VEGFR, CDK, and MAPK pathways). Its unique "tri-halogenated" architecture offers three distinct vectors for diversification. However, this versatility presents a significant synthetic challenge: regioselectivity .

This guide provides a validated, step-by-step protocol to sequentially functionalize this scaffold. By exploiting the inherent differences in carbon-halogen bond strengths and manipulating steric environments via N1-protection, researchers can achieve high-fidelity C3

Strategic Analysis: The Hierarchy of Reactivity

Successful functionalization relies on the "Halogen Dance"—a predictable order of oxidative addition rates to palladium(0).

| Site | Halogen | Reactivity | Mechanistic Driver |

| C3 | Iodine | Highest | Weakest C-X bond; rapid oxidative addition even at mild temperatures. |

| C5 | Bromine | Medium | Electronically activated (para to N1), but less reactive than C-I. Accessible sterically.[1] |

| C7 | Bromine | Lowest | Sterically hindered by the N1-substituent (peri-effect). Requires forcing conditions or specialized ligands. |

Critical Control Point: The N1-protecting group is not just for solubility; it is a steric control element . A bulky group (e.g., SEM, THP, Boc) significantly retards reaction at C7, widening the reactivity gap between C5 and C7.

Visual Workflow & Reactivity Map

Figure 1: Sequential functionalization logic flow. The N1-protecting group acts as a gatekeeper for the C7 position.

Detailed Experimental Protocols

Phase 1: N1-Protection (Steric Setup)

Objective: Install a bulky protecting group to differentiate C5 and C7 bromines. Recommended Group:SEM (2-(Trimethylsilyl)ethoxymethyl) . It is stable to base/Suzuki conditions and provides excellent steric shielding of C7.

Protocol:

-

Charge a flame-dried flask with 5,7-dibromo-3-iodo-1H-indazole (1.0 equiv) and anhydrous DMF (0.2 M).

-

Cool to 0 °C under Argon.

-

Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir for 30 min.

-

Dropwise add SEM-Cl (1.1 equiv).

-

Warm to RT and stir for 2 hours.

-

Workup: Quench with water, extract with EtOAc. The product (N1-SEM) is usually the major regioisomer (>90%).

Phase 2: C3-Selective Cross-Coupling

Objective: Functionalize the C3-Iodine without touching the bromines. Chemistry: Suzuki-Miyaura Coupling.[1][2][3][4][5][6][7][8][9][10]

Reagents:

-

Substrate: N1-SEM-5,7-dibromo-3-iodoindazole (1.0 equiv)

-

Boronic Acid: R-B(OH)₂ (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) - Chosen for its mildness compared to Buchwald precatalysts.

-

Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

-

Solvent: DME or 1,4-Dioxane (degassed).

Step-by-Step:

-

Combine substrate, boronic acid, and Pd(PPh₃)₄ in a reaction vial.[3]

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvent and aqueous base.

-

Critical Step: Heat to 60–65 °C . Do NOT exceed 80 °C.

-

Why? At >80 °C, oxidative addition into the C5-Br bond begins to compete.

-

-

Monitor by LCMS. The reaction is typically complete in 4–6 hours.

-

Purification: Silica gel chromatography.

Phase 3: C5-Selective Cross-Coupling

Objective: Functionalize C5-Br. The C7-Br is protected by the N1-SEM group's steric bulk. Chemistry: Suzuki or Buchwald-Hartwig Amination.

Reagents:

-

Substrate: 3-Substituted-5,7-dibromoindazole (1.0 equiv)

-

Coupling Partner: Boronic Acid or Amine.

-

Catalyst: XPhos Pd G2 (2–5 mol%).

-

Why? XPhos is active enough for aryl bromides but sensitive to steric hindrance, making it reluctant to couple the hindered C7 position.

-

-

Base: K₃PO₄ (3.0 equiv) for Suzuki; NaOtBu for Amination.

-

Solvent: Toluene/Water (10:1) or neat Toluene.

Step-by-Step:

-

Set up the reaction under Argon.

-

Heat to 80–90 °C .

-

Monitor closely. C5 coupling is faster, but prolonged heating (overnight at >100 °C) may lead to trace C7 coupling.

-